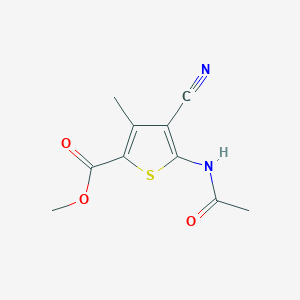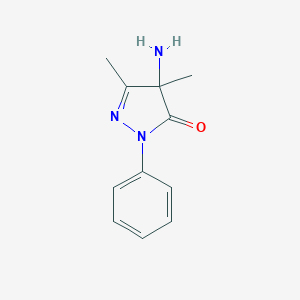
4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound with a pyrazolone core. This compound is known for its diverse biological activities and is used in various scientific research applications. It is a crystalline solid with significant potential in medicinal chemistry and other fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-aminoantipyrine with appropriate reagents under controlled conditions. One common method involves the reaction of 4-aminoantipyrine with substituted benzaldehydes in anhydrous methanol under reflux conditions. The reaction proceeds smoothly, yielding the desired product in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as crystallization, filtration, and purification to ensure the compound’s high purity and quality .
化学反应分析
Types of Reactions
4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or interacting with receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
4-aminoantipyrine: A closely related compound with similar structural features.
1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Another pyrazolone derivative with comparable properties.
Uniqueness
4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound in research and industry .
属性
IUPAC Name |
4-amino-4,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-11(2,12)10(15)14(13-8)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSDCXNSGFKLHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1(C)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
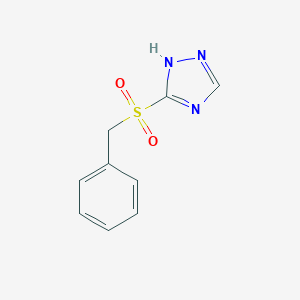
![2-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B496546.png)
![6-chloro-11-ethoxy-8-methyl-13-phenyl-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile](/img/structure/B496549.png)
![2-[(3-cyano-4-phenyl-7,8-dihydro-5H-thiopyrano[4,3-b]pyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B496551.png)
![2-[(3-cyano-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B496552.png)
![N-(4-acetylphenyl)-2-[(3,5-dicyano-6-ethoxy-4-phenyl-2-pyridinyl)sulfanyl]acetamide](/img/structure/B496554.png)
![ethyl 5-cyano-6-ethoxy-1-methyl-4-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B496557.png)
![4-phenyl-2-sulfanyl-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B496559.png)
![2-[(12-cyano-11-ethoxy-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-N-phenylacetamide](/img/structure/B496560.png)
![4-phenyl-2-sulfanyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B496562.png)
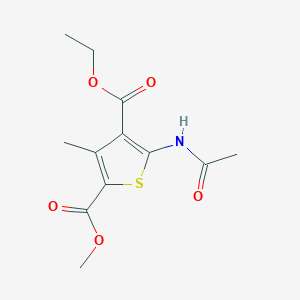
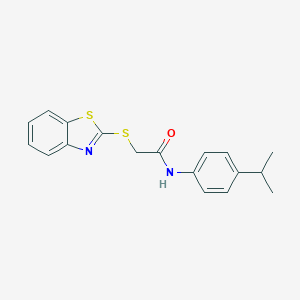
![4-methyl-N-[1-(1-naphthyl)ethyl]benzenesulfonamide](/img/structure/B496567.png)
